6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-mercapto-2,3-dimethyl-
Description
The compound 6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-mercapto-2,3-dimethyl- (hereafter referred to as the target compound) is a heterocyclic molecule featuring a fused pyrrolo-pyridinone core. Its structure includes:
- A pyrrolo[2,3-b]pyridin-6-one backbone, which combines a pyrrole ring fused with a pyridinone ring.
- Substituents: 4-amino, 5-mercapto (-SH), and 2,3-dimethyl groups.
Properties
Molecular Formula |
C9H11N3OS |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
4-amino-2,3-dimethyl-5-sulfanyl-1,7-dihydropyrrolo[2,3-b]pyridin-6-one |
InChI |
InChI=1S/C9H11N3OS/c1-3-4(2)11-8-5(3)6(10)7(14)9(13)12-8/h14H,1-2H3,(H4,10,11,12,13) |
InChI Key |
NKVYJLLZIISDJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C(=C(C(=O)N2)S)N)C |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions
Cyclization reactions are commonly employed to form the fused pyrrole and pyridine rings characteristic of this compound. Typical methods include:
- Base-mediated cyclization : Strong bases such as sodium hydride (NaH) or potassium tert-butoxide are used to induce ring closure reactions.
- Acid-catalyzed cyclization : Sulfuric acid or other strong acids can facilitate the formation of fused heterocycles by promoting electrophilic substitution and ring closure.
Functional Group Introduction
Functional groups such as amino (-NH$$_2$$) and mercapto (-SH) groups are introduced through selective substitution or addition reactions:
- Nitration followed by reduction : Nitro groups can be introduced using nitric acid and then reduced to amino groups using catalytic hydrogenation or reducing agents like tin chloride.
- Thiol functionalization : Mercapto groups are typically added via thiolation reactions using thiolating agents such as thiourea or sodium hydrosulfide.
Specific Synthetic Pathways
Starting Materials
The synthesis often starts with commercially available precursors such as:
- Pyridine derivatives
- Substituted pyrroles
Key Steps
Formation of the Pyrrole Ring :
- Pyrrole rings can be synthesized via Paal-Knorr synthesis or condensation reactions between diketones and amines.
- For example, diketone precursors react with methylamine to form dimethyl-substituted pyrroles.
Introduction of Functional Groups :
- Amino groups are introduced via nitration followed by reduction.
- Mercapto groups are added using thiolating agents under mild conditions to avoid overreaction.
-
- The final step involves closing the bicyclic structure using strong bases or acids under controlled conditions to yield the desired compound.
Reaction Conditions
Challenges in Synthesis
-
- The intermediates formed during the synthesis can be highly reactive and require precise control over reaction conditions.
-
- Functional group introduction may lead to side reactions; thus, protecting groups are often necessary.
-
- Multi-step synthesis can result in impurities that need advanced purification techniques such as high-performance liquid chromatography (HPLC).
Advanced Techniques
To improve yields and minimize side reactions, advanced techniques such as microwave-assisted synthesis and flow chemistry have been explored for similar compounds:
- Microwave irradiation accelerates reaction rates and enhances product purity.
- Flow chemistry allows precise control over reaction parameters, improving scalability.
Chemical Reactions Analysis
Types of Reactions
6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-mercapto-2,3-dimethyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Mn(OTf)2, t-BuOOH, room temperature, aqueous conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized pyrrolo[2,3-b]pyridin-6-one derivatives, while substitution reactions can introduce various functional groups onto the pyrrole or pyridine rings .
Scientific Research Applications
6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-mercapto-2,3-dimethyl- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).
Materials Science: The unique structure of the compound makes it suitable for use in the development of organic materials with specific electronic properties.
Biological Research: The compound’s ability to interact with various biological targets makes it useful for studying enzyme inhibition and signal transduction pathways.
Mechanism of Action
The mechanism of action of 6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-mercapto-2,3-dimethyl- involves its interaction with specific molecular targets, such as FGFRs. The compound binds to the ATP-binding site of these receptors, inhibiting their kinase activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Triazolopyridazine Derivatives ( and )
Compounds such as 8-chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine (21c) and 6-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazine-3-thiones (IIa-b) share similarities with the target compound:
- Structural Overlaps : Both feature fused heterocyclic systems (triazole + pyridazine) and sulfur-containing groups (e.g., thiones in IIa-b).
- Key Differences: The target compound lacks a triazole ring but includes a pyridinone ring. The 5-mercapto (-SH) group in the target compound contrasts with 3-thione (-C=S) or 8-chloro substituents in triazolopyridazines.
- Biological Relevance: Triazolopyridazines (e.g., compound 21c) were evaluated as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), showing IC₅₀ values in the nanomolar range . The 5-mercapto group in the target compound may enhance metal-binding or redox activity compared to chloro or methyl substituents.
Table 1: Comparison of Triazolopyridazines and Target Compound
Pyrrolo-Triazolo-Pyrazine Derivatives (Evidences 3–6)
Patent applications describe compounds like cis-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl methanol (Example #20) and N-(1-((6H-pyrrolo[2,3-e]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide:
- Structural Overlaps : Fused pyrrolo-heterocycles with additional rings (e.g., triazolo-pyrazine).
- Key Differences: The target compound lacks a triazolo-pyrazine moiety and instead features a pyridinone ring. Substituents in patent compounds include sulfonamides, cyano groups, or ester linkages, whereas the target compound has amino, mercapto, and methyl groups.
- Functional Implications: The 4-amino and 5-mercapto groups in the target compound may offer distinct hydrogen-bonding or nucleophilic properties compared to the sulfonamide or ester groups in patent derivatives.
Table 2: Comparison with Patent Compounds
Imidazo-Pyrrolo-Pyridine Derivatives ()
Compounds like 1-cyclohexyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine feature fused imidazole-pyrrolo-pyridine systems:
- Structural Overlaps : Multi-ring heterocycles with nitrogen-rich cores.
- Key Differences: The target compound replaces the imidazole ring with a pyridinone ring and includes mercapto and amino groups.
- Synthetic Routes : Patent compounds often employ transition metal catalysis (e.g., Pd(OAc)₂/BINAP) for cross-coupling reactions , whereas the target compound’s synthesis may involve cyclization of thiosemicarbazides or carboxylic acids, as seen in triazole derivatives ().
Biological Activity
6H-Pyrrolo[2,3-b]pyridin-6-one derivatives, particularly 4-amino-1,7-dihydro-5-mercapto-2,3-dimethyl-, have garnered attention due to their diverse biological activities. This compound is part of a larger class of pyrrolopyridine derivatives that exhibit significant pharmacological properties, including anticancer, antibacterial, and enzyme inhibitory activities.
Chemical Structure
The compound features a complex bicyclic structure that contributes to its biological activity. The presence of amino and mercapto groups enhances its interaction with biological targets.
Biological Activity Overview
Research has demonstrated that pyrrolo[2,3-b]pyridine derivatives can inhibit various biological pathways associated with disease processes. Key areas of biological activity include:
-
Anticancer Activity :
- Compounds in this class have shown potent inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. For instance, a related derivative exhibited IC50 values of 7 nM against FGFR1 and 9 nM against FGFR2, demonstrating strong potential as an anticancer agent .
- Antibacterial Activity :
- Enzyme Inhibition :
Study 1: FGFR Inhibition
A study focused on a series of pyrrolo[2,3-b]pyridine derivatives revealed that compound 4h significantly inhibited the proliferation of breast cancer cells (4T1). It induced apoptosis and reduced cell migration and invasion by modulating the expression of matrix metalloproteinase 9 (MMP9) and tissue inhibitor of metalloproteinases 2 (TIMP2) .
Study 2: Antimicrobial Properties
In another investigation, synthesized pyrrolo derivatives were tested for antibacterial activity. Notably, certain compounds showed effective inhibition against Candida albicans, with a minimum inhibitory concentration (MIC) significantly lower than traditional antifungal agents like clotrimazole .
Data Tables
| Biological Activity | Compound | IC50 Value (nM) | Target/Effect |
|---|---|---|---|
| FGFR Inhibition | 4h | 7 (FGFR1) | Anticancer |
| 9 (FGFR2) | |||
| Antibacterial Activity | Various | Moderate to Strong | Pathogens |
| Enzyme Inhibition | Various | Strong | AChE/Urease |
The mechanisms by which these compounds exert their biological effects often involve:
- Targeting Receptor Tyrosine Kinases : Inhibition of FGFRs leads to decreased tumor cell proliferation.
- Antimicrobial Action : Interference with bacterial cell wall synthesis or metabolic pathways.
- Enzyme Interaction : Binding to active sites of enzymes like acetylcholinesterase results in decreased substrate turnover.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
